C15H17N3O3S

Description

C₁₅H₁₇N₃O₃S is a heterocyclic organic compound with a molecular weight of approximately 319.38 g/mol (calculated from atomic masses) . For example, N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfonyl]phenyl]-2-methylprop-2-enamide (CAS 59941-98-9) is described with a molecular mass of 339.38 g/mol in one source, likely an error in measurement or reporting . This compound exhibits high solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules and drug candidates .

Properties

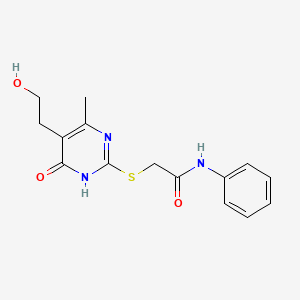

IUPAC Name |

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10-12(7-8-19)14(21)18-15(16-10)22-9-13(20)17-11-5-3-2-4-6-11/h2-6,19H,7-9H2,1H3,(H,17,20)(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVZMISFEJKAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H17N3O3S involves multiple steps, typically starting with the formation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.

Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.

Substitution Reactions: These reactions involve the replacement of one functional group with another, often using specific reagents and solvents.

Industrial Production Methods

Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

C15H17N3O3S: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

C15H17N3O3S: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of C15H17N3O3S involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the context and application. The compound may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

C₁₅H₁₇N₃O₃S has multiple structural isomers and functionally analogous compounds. Below is a comparative analysis:

Table 1: Comparison of C₁₅H₁₇N₃O₃S Isomers and Analogues

Structural Differences

Backbone Heterocycles: The pyrimidine-based compound (59941-98-9) features a sulfonyl-linked pyrimidine ring, enhancing its rigidity and electron-withdrawing capacity for drug design . The benzotriazolium mesylate (72-42) contains a benzotriazole core, which stabilizes positive charges, making it suitable as an ionic liquid . The pyridine derivative (1352725-99-5) includes a tosylimino group, enabling hydrogen bonding for biochemical interactions .

Functional Groups: Acrylamide (59941-98-9) and acetamide (1352725-99-5) groups differ in reactivity: acrylamide participates in polymerization, while acetamide serves as a hydrogen-bond donor .

Property and Application Contrasts

- Solubility: The pyrimidine derivative’s sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO), whereas the ionic liquid (72-42) is miscible with both polar and nonpolar solvents due to its dual ionic/nonionic character .

- Thermal Stability : The benzotriazolium mesylate (72-42) decomposes above 300°C, outperforming the acrylamide derivative (stable up to ~200°C) .

- Biological Activity: The pyridine-acetamide compound (1352725-99-5) shows specificity in enzyme inhibition, while the pyrimidine derivative is a non-specific intermediate in drug synthesis .

Research Findings and Discrepancies

Molecular Weight Anomalies: The reported mass of 339.38 g/mol for 59941-98-9 conflicts with the formula-derived 319.38 g/mol. This suggests a possible error in source documentation or an unaccounted hydrate/adduct .

Synthetic Utility :

- The pyrimidine-sulfonyl compound’s acrylamide group enables facile conjugation with biomolecules, validated in kinase inhibitor synthesis .

- Ionic liquids like 72-42 are pivotal in sustainable catalysis, reducing reliance on volatile organic solvents .

Safety Profiles: Limited toxicity data exist for these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.